Ac-Pro-Leu-Gly-[(S)-2-mercapto-4-methyl-pentanoyl]-Leu-Gly-OEt
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Overview
Description
Ac-Pro-Leu-Gly-[(S)-2-mercapto-4-methyl-pentanoyl]-Leu-Gly-OEt is a synthetic peptide compound that serves as a substrate for matrix metalloproteinase 12 (MMP12). This compound is utilized primarily in scientific research to detect MMP12 enzyme activity . The compound’s structure includes a sequence of amino acids and a mercapto group, which is essential for its biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ac-Pro-Leu-Gly-[(S)-2-mercapto-4-methyl-pentanoyl]-Leu-Gly-OEt typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reactions: Each amino acid is activated and coupled to the resin-bound peptide chain using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Deprotection Steps: Protecting groups on the amino acids are removed using trifluoroacetic acid (TFA) to expose reactive sites for subsequent coupling.
Cleavage from Resin: The completed peptide is cleaved from the resin using a cleavage cocktail, typically containing TFA, water, and scavengers like triisopropylsilane (TIS).
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often employed to enhance efficiency and reproducibility. The use of high-performance liquid chromatography (HPLC) ensures the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ac-Pro-Leu-Gly-[(S)-2-mercapto-4-methyl-pentanoyl]-Leu-Gly-OEt undergoes several types of chemical reactions:
Oxidation: The mercapto group can be oxidized to form disulfide bonds.
Reduction: Disulfide bonds can be reduced back to mercapto groups using reducing agents like dithiothreitol (DTT).
Substitution: The peptide can undergo substitution reactions where specific amino acids are replaced with others to study structure-activity relationships.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or iodine (I₂) in mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) under neutral pH.
Substitution: Amino acid derivatives and coupling reagents like DIC and HOBt.
Major Products Formed
Oxidation: Formation of disulfide-linked peptides.
Reduction: Regeneration of free thiol groups.
Substitution: Modified peptides with altered amino acid sequences.
Scientific Research Applications
Ac-Pro-Leu-Gly-[(S)-2-mercapto-4-methyl-pentanoyl]-Leu-Gly-OEt is widely used in various scientific research fields:
Chemistry: As a substrate in enzymatic assays to study the activity of MMP12 and other proteases.
Biology: To investigate the role of MMP12 in biological processes such as tissue remodeling and inflammation.
Medicine: In the development of diagnostic tools and therapeutic agents targeting MMP12-related diseases.
Industry: Utilized in the production of biochemical assays and research reagents.
Mechanism of Action
The compound functions as a substrate for MMP12, an enzyme involved in the degradation of extracellular matrix components. The mercapto group in the compound interacts with the active site of MMP12, allowing the enzyme to cleave the peptide bond. This cleavage event can be monitored spectrophotometrically, providing a measure of MMP12 activity .
Comparison with Similar Compounds
Similar Compounds
Ac-Pro-Leu-Gly-psi[COS]Leu-Leu-Gly-OEt: Another substrate for MMP12 with a similar structure but different amino acid sequence.
Ac-Pro-Leu-Gly-[(S)-2-mercapto-4-methyl-pentanoyl]-Leu-Gly-OH: A variant with a free carboxyl group instead of an ethyl ester.
Uniqueness
Ac-Pro-Leu-Gly-[(S)-2-mercapto-4-methyl-pentanoyl]-Leu-Gly-OEt is unique due to its specific sequence and the presence of the mercapto group, which is crucial for its interaction with MMP12. This specificity makes it an ideal substrate for studying MMP12 activity in various research applications .
Properties
Molecular Formula |
C31H53N5O8S |
---|---|
Molecular Weight |
655.8 g/mol |
IUPAC Name |
ethyl 2-[[(2S)-2-[[2-[2-[[(2S)-2-[[(2S)-1-acetylpyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]acetyl]sulfanyl-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]acetate |
InChI |
InChI=1S/C31H53N5O8S/c1-9-44-26(38)16-32-28(40)23(14-19(4)5)35-31(43)25(15-20(6)7)45-27(39)17-33-29(41)22(13-18(2)3)34-30(42)24-11-10-12-36(24)21(8)37/h18-20,22-25H,9-17H2,1-8H3,(H,32,40)(H,33,41)(H,34,42)(H,35,43)/t22-,23-,24-,25?/m0/s1 |
InChI Key |
OJIFMDRLHMGYGK-UKXRBIRESA-N |
Isomeric SMILES |
CCOC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)C(CC(C)C)SC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@@H]1CCCN1C(=O)C |
Canonical SMILES |
CCOC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CC(C)C)SC(=O)CNC(=O)C(CC(C)C)NC(=O)C1CCCN1C(=O)C |
Origin of Product |
United States |
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